molecular formula C13H18N2O2 B14284183 Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 138828-90-7

Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B14284183
CAS No.: 138828-90-7
M. Wt: 234.29 g/mol
InChI Key: CPCDOQZPZDCNFE-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by a piperidine ring attached to a pyridine moiety and an ethyl ester group. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyridine-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide, which plays a role in inflammation and immune response .

Comparison with Similar Compounds

Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(pyrazin-2-yl)piperidine-1-carboxylate: Similar structure but with a pyrazine ring instead of a pyridine ring.

    Ethyl 4-(4-methylpyridin-2-yl)piperidine-1-carboxylate: Contains a methyl group on the pyridine ring.

    Ethyl 4-(4-chloropyridin-2-yl)piperidine-1-carboxylate: Contains a chlorine atom on the pyridine ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

Properties

CAS No.

138828-90-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 4-pyridin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-9-6-11(7-10-15)12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3

InChI Key

CPCDOQZPZDCNFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=CC=CC=N2

Origin of Product

United States

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